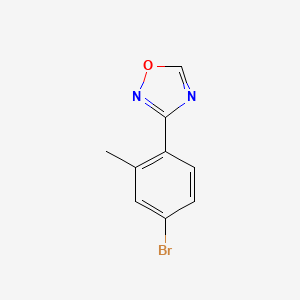
3-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole is a chemical compound characterized by its bromine and methyl groups attached to a phenyl ring, which is further connected to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole typically involves the following steps:
Bromination: The starting material, 2-methylphenol, undergoes bromination to introduce the bromine atom at the para position, resulting in 4-bromo-2-methylphenol.
Oxidation: The brominated compound is then oxidized to form the corresponding carboxylic acid, 4-bromo-2-methylbenzoic acid.
Amidation: The carboxylic acid is converted to its corresponding amide, 4-bromo-2-methylbenzamide.
Cyclization: Finally, the amide undergoes cyclization with hydrazine to form the oxadiazole ring, yielding this compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production, focusing on maximizing yield and minimizing by-products. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions at the bromine or methyl positions can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and electrophiles like methyl iodide (CH₃I) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different substituents at the bromine or methyl positions.
Scientific Research Applications
3-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 3-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. The bromine and methyl groups play a crucial role in its binding affinity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
3-(4-Chloro-2-methylphenyl)-1,2,4-oxadiazole
3-(4-Bromo-2-ethylphenyl)-1,2,4-oxadiazole
3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole
Uniqueness: 3-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole is unique due to its specific combination of bromine and methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and biological effects, making it a valuable compound for research and application.
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
3-(4-bromo-2-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H7BrN2O/c1-6-4-7(10)2-3-8(6)9-11-5-13-12-9/h2-5H,1H3 |
InChI Key |
VUSKYIZVKHYRHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2=NOC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















